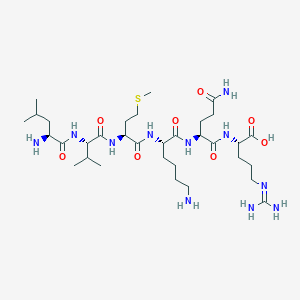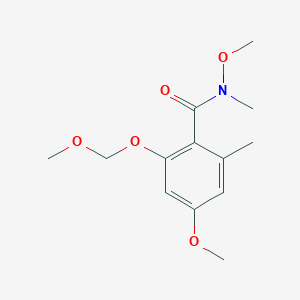![molecular formula C10H24N2O2 B14185123 1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol) CAS No. 921752-40-1](/img/structure/B14185123.png)
1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol) is a chemical compound with the empirical formula C8H19NO3. It is also known by other names such as 1,1’-[(2-Hydroxyethyl)azanediyl]bis(propan-2-ol) and 1-[2-Hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol . This compound is a viscous liquid that ranges in color from colorless to yellow and has a molecular weight of 177.24 g/mol .
Preparation Methods
The synthesis of 1,1’-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol) involves the reaction of 2-(dimethylamino)ethylamine with propylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
1,1’-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1,1’-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
1,1’-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol) can be compared with similar compounds such as:
1,1’-[(2-Hydroxyethyl)azanediyl]bis(propan-2-ol): This compound has similar structural features but may differ in its reactivity and applications.
1-[2-Hydroxyethyl(2-hydroxypropyl)amino]propan-2-ol: Another similar compound with slight variations in its chemical structure, leading to different properties and uses.
These comparisons highlight the uniqueness of 1,1’-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol) in terms of its specific chemical properties and applications.
Properties
CAS No. |
921752-40-1 |
|---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C10H24N2O2/c1-9(13)7-12(8-10(2)14)6-5-11(3)4/h9-10,13-14H,5-8H2,1-4H3 |
InChI Key |
GWZNGPFNQWNMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCN(C)C)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)


![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)


